molecular formula C7H9NO B2679997 (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile CAS No. 1344743-58-3

(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile

Katalognummer: B2679997
CAS-Nummer: 1344743-58-3
Molekulargewicht: 123.155
InChI-Schlüssel: LHFOEMFTZABOKR-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tetrahydropyran-3-ylideneacetonitrile is a chemical compound with the molecular formula C7H9NO .


Synthesis Analysis

Tetrahydropyrans are synthesized through various methods. One method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method uses a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature to provide five- and six-membered cyclic ethers and lactones . A Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .


Molecular Structure Analysis

The molecular weight of 2-Tetrahydropyran-3-ylideneacetonitrile is 123.15 . The InChI code is 1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3- .


Chemical Reactions Analysis

Tetrahydropyrans are resilient to a variety of reactions . They are often used as a protecting group for alcohols, reacting with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Physical and Chemical Properties Analysis

2-Tetrahydropyran-3-ylideneacetonitrile is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 246.3±33.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Structural Studies

  • Asymmetric Synthesis of Cyclic Ethers : The rearrangement of oxonium ylides generated from chiral copper carbenoids leads to the enantioselective synthesis of tetrahydropyran-3-ones, showcasing the compound's role in producing cyclic ethers with significant enantiomeric excesses. This process emphasizes the potential of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives in asymmetric synthesis and chiral chemistry (Clark et al., 1998).

  • Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant 4H-pyran motifs, including spectroscopic and structural properties, highlight the pharmaceutical importance of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives in drug discovery (Kumar et al., 2020).

Catalysis and Synthetic Applications

  • Efficient Multicomponent Synthesis : The use of novel recyclable nanocrystalline catalysts for the one-pot synthesis of tetrahydropyrans demonstrates the compound's application in facilitating reactions with high yield and minimal environmental impact (Borhade et al., 2017).

  • Prins Cyclization for Synthesizing Biologically Active Compounds : The synthesis of compounds with tetrahydropyran moiety via Prins cyclization, using heterogeneous catalysts, underlines the utility of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives in creating molecules with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

  • Contemporary Strategies for Tetrahydropyran Derivatives : Highlighting the synthesis strategies for tetrahydropyran derivatives, including applications to the total synthesis of marine macrolide natural products, showcases the diverse synthetic applications and biological relevance of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives (Fuwa, 2016).

Safety and Hazards

The safety data sheet for 2-Tetrahydropyran-3-ylideneacetonitrile indicates that it is combustible and can cause skin and eye irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name

(2E)-2-(oxan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOEMFTZABOKR-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.